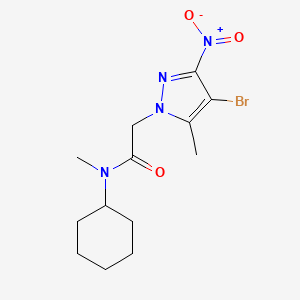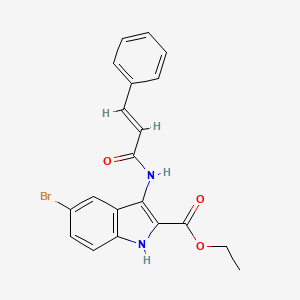![molecular formula C21H24N2O3S B3453918 N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide CAS No. 5476-94-8](/img/structure/B3453918.png)
N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide
Descripción general
Descripción
N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide, also known as TQ-A, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TQ-A is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways, which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in scientific research. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide include further studies on its mechanism of action, its potential therapeutic applications, and its toxicity. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of more potent and selective compounds for use in scientific research. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may lead to a better understanding of its potential use in clinical settings.
Aplicaciones Científicas De Investigación
N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide has been found to exhibit a range of potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-6-11-19-15(2)13-21(4,5)23(20(19)12-14)27(25,26)18-9-7-17(8-10-18)22-16(3)24/h6-13H,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQSLBXAPWFDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360312 | |
| Record name | N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5476-94-8 | |
| Record name | N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3453855.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3453863.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3453866.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3453867.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3453873.png)
![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453875.png)
![1-{[5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3453876.png)
![3-chloro-5-phenyl-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3453882.png)
![3-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453887.png)
![2-(1-azepanylcarbonyl)-3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3453902.png)

![N-{4-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453916.png)